2-SPBN sodium salt
Description
Contextual Background and Scientific Significance of Nitrone Derivatives
Nitrones are a class of organic compounds characterized by the functional group R1R2C=N+(O−)R3. The term "nitrone," a portmanteau of "nitrogen" and "ketone," was first introduced in 1916 due to the structural and electronic analogy between the two functional groups. mdpi.com Nitrones are isoelectronic with enolates and allyl anions, but the carbon-nitrogen double bond gives them an iminium-like character, making them electrophilic. academie-sciences.fr
The scientific significance of nitrones stems from their versatile reactivity. mdpi.com They are well-established as excellent 1,3-dipoles in organic synthesis, particularly in [3+2] cycloaddition reactions. google.comresearchgate.net This reaction allows for the construction of five-membered heterocyclic rings, which are core structures in many natural products and pharmacologically active molecules. mdpi.comgoogle.com For instance, reacting nitrones with alkenes yields isoxazolidines, while reactions with alkynes can produce β-lactams. mdpi.com
Beyond their role in synthesis, nitrones are highly important as "spin traps" in analytical chemistry and biochemistry. mdpi.comresearchgate.net They can react with highly reactive, short-lived free radicals to form more stable and persistent nitroxide radicals. guidechem.com These resulting radicals can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy, providing a method to study radical-mediated processes like oxidative stress. guidechem.commdpi.com The parent compound of many nitrone spin traps, α-phenyl-N-tert-butyl nitrone (PBN), was first identified in the 1970s as a valuable analytical reagent for this purpose. google.com
Interdisciplinary Relevance in Organic Chemistry, Materials Science, and Biomedical Fields
The diverse reactivity and properties of nitrone derivatives have established their relevance across multiple scientific disciplines. chemimpex.commdpi.comresearchgate.net
Organic Chemistry : Nitrones are valuable synthetic intermediates for creating a wide array of complex nitrogen-containing compounds. researchgate.netsci-hub.se The isoxazolidine (B1194047) rings formed from their cycloaddition reactions can be readily transformed into other useful functionalities, such as 1,3-aminoalcohols and various lactams. mdpi.comacademie-sciences.fr The ability to generate multiple stereogenic centers in a single step makes nitrone cycloadditions a powerful strategy in asymmetric synthesis. mdpi.com The development of methods for preparing nitrones, such as the condensation of aldehydes with hydroxylamines or the oxidation of secondary amines, is an active area of research. google.comsci-hub.se
Biomedical Fields : In biomedical research, the spin-trapping ability of nitrones is widely exploited to study the role of oxidative stress in various diseases. chemimpex.commdpi.com By trapping reactive oxygen species (ROS) like the hydroxyl radical, nitrones help in understanding the mechanisms of cellular damage. acs.org This has led to the investigation of nitrones as potential therapeutic agents for conditions associated with oxidative damage, including neurodegenerative diseases. chemimpex.com The compound 2-SPBN sodium salt, with its sulfonate group ensuring water solubility, is particularly well-suited for use in biological systems and assays to detect free radicals and explore potential neuroprotective effects. chemimpex.com
Materials Science : Nitrones and related compounds find applications in polymer and materials science. chemimpex.com They can be incorporated into polymer formulations, such as coatings and plastics, to enhance stability and performance. chemimpex.com The presence of specific functional groups, like the sodium sulfonate in 2-SPBN, can impart desirable properties to materials. Sulfonated compounds are known to be used in various material applications, including as superplasticizers in cement to improve workability or in the synthesis of salt-responsive polymers and hydrogels. nih.govspbstu.ru The water-solubility and ionic nature of this compound make it a candidate for modifying material surfaces or creating polymers for use in aqueous environments or applications requiring controlled ionic interactions. acs.org
Table of Compounds
| Compound Name | Synonym/Acronym | CAS Number |
|---|---|---|
| N-tert-Butyl-α-(2-sulfophenyl)nitrone Sodium Salt | This compound | 73475-11-3 |
| α-phenyl-N-tert-butyl nitrone | PBN | 3376-24-7 |
| 2-Formylbenzenesulfonic acid sodium salt | 2-Sulfobenzaldehyde sodium salt | 1008-72-6 |
| N-tert-Butylhydroxylamine | 926-34-1 | |
| Sodium Perborate (B1237305) | SPB | 7632-04-4 |
| Sodium naphthalenesulfonate | 532-02-5 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H14NNaO4S |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
sodium;2-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16;/h4-8H,1-3H3,(H,14,15,16);/q;+1/p-1/b12-8-; |
InChI Key |
LAIQBHGUFDAJKL-JCTPKUEWSA-M |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanistic Investigations and Reactive Species Trapping with N Tert Butyl α 2 Sulfophenyl Nitrone Sodium Salt
Fundamental Principles of Spin Trapping Utilizing Nitrone Functionality
Spin trapping is an analytical technique that utilizes a diamagnetic compound, the spin trap, to convert highly reactive, short-lived free radicals into more stable, persistent radicals known as spin adducts. researchgate.net These spin adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org
The core of this technique, when employing nitrones like 2-SPBN, lies in the reactivity of the nitronyl functional group (R1R2C=N+(O–)R3). This group readily undergoes a radical addition reaction where the transient free radical attacks the carbon-nitrogen double bond. nih.gov This process results in the formation of a stable nitroxide radical, the spin adduct, where the unpaired electron is delocalized between the nitrogen and oxygen atoms, contributing to its increased stability. nih.gov
The structure of the resulting spin adduct, particularly the hyperfine coupling constants observed in its EPR spectrum, provides a "fingerprint" that can be used to identify the original trapped radical. researchgate.net The choice of spin trap is critical and is often dictated by the nature of the radical under investigation and the experimental conditions. nih.gov
Application of N-tert-Butyl-α-(2-sulfophenyl)nitrone Sodium Salt as a Water-Soluble Spin Trap
A significant challenge in studying biological systems and aqueous chemical reactions is the solubility of the spin trap. Many commonly used spin traps, such as α-phenyl-N-tert-butyl nitrone (PBN), are lipophilic and have limited solubility in water. researchgate.net 2-SPBN sodium salt is a derivative of PBN that incorporates a sulfonate group (-SO3Na) on the phenyl ring. This modification imparts a negative charge and significantly enhances its water solubility, making it an ideal spin trap for aqueous-phase studies. researchgate.netresearchgate.net
The water solubility of 2-SPBN allows for its direct use in biological systems, such as investigating radical formation in cellular environments or in aqueous solutions of biomolecules, without the need for organic co-solvents that could perturb the system under study. researchgate.net For instance, the use of 2-SPBN as a water-soluble spin trap has been noted in studies investigating the fragmentation of Breslow intermediates, where it was used to establish a detection limit for radicals in aqueous buffers. researchgate.net
Elucidation of Radical Pathways and Fragmentation Processes through Spin Trapping Adducts
While specific, detailed studies on the fragmentation pathways of 2-SPBN adducts are not extensively documented in publicly available literature, the principles can be inferred from studies of similar nitrone spin traps. For example, in the study of complex reactions, the trapping of multiple radical species can indicate competing reaction pathways or a cascade of radical reactions. The nature of the trapped radical provides direct evidence for the bonds that have been homolytically cleaved.
Furthermore, tandem mass spectrometry (MS/MS) can be a powerful complementary technique to EPR for elucidating the structure of spin adducts and, by extension, the fragmentation pathways of the original molecule. researchgate.net The fragmentation pattern of the spin adduct in the mass spectrometer can reveal the structure of the trapped radical moiety.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Adducts
EPR spectroscopy is the primary technique for detecting and characterizing the paramagnetic spin adducts formed by 2-SPBN. acs.org The EPR spectrum provides detailed information about the electronic and magnetic environment of the unpaired electron in the nitroxide radical.
Optimization of EPR Spectroscopic Parameters for Radical Detection
Key parameters to optimize include:
Microwave Power: The power of the microwaves irradiating the sample must be carefully chosen to maximize the signal intensity without causing saturation. Saturation occurs when the rate of absorption of microwave energy is faster than the rate of spin-lattice relaxation, leading to a decrease in signal intensity.
Modulation Amplitude: The amplitude of the magnetic field modulation affects the signal-to-noise ratio and the resolution of the spectrum. A larger modulation amplitude can increase the signal but may lead to line broadening and loss of hyperfine details.
Sweep Width and Time: The range of the magnetic field sweep and the time taken to sweep through it determine the spectral window and the signal averaging, respectively. These must be set appropriately to capture the entire spectrum of the spin adduct with adequate signal-to-noise.
Temperature: Temperature can significantly affect the stability of the spin adduct and the rotational correlation time, which in turn influences the line shape and width of the EPR spectrum.
Analysis of Hyperfine Coupling Constants for Adduct Structure Determination
The most informative feature of an EPR spectrum of a spin adduct is the hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 14N and 1H). The magnitude of this splitting is given by the hyperfine coupling constant (hfc), which is characteristic of the specific radical adduct. acs.org
The primary hyperfine splitting in nitroxide spin adducts comes from the nitrogen atom of the nitrone group, resulting in a triplet signal. Further coupling to the β-hydrogen atom (the hydrogen on the carbon to which the radical has added) splits each of these lines into a doublet, resulting in a characteristic triplet of doublets. The values of the nitrogen (aN) and β-hydrogen (aH) hyperfine coupling constants are highly sensitive to the structure of the trapped radical. By comparing the experimentally determined hfcs with those of known radical adducts or with values predicted by computational methods, the identity of the trapped radical can be determined. nih.gov
Below is a table of representative hyperfine coupling constants for various radical adducts of PBN derivatives, which are structurally similar to 2-SPBN. These values illustrate how the nature of the trapped radical influences the EPR spectral parameters.
| Radical Adduct | aN (G) | aH (G) |
| •CH2OH Adduct of PBN | ~15.3 | ~3.5 |
| •CH(CH3)OH Adduct of PBN | ~15.8 | ~3.4 |
| Phenyl Radical Adduct of PBN | ~14.5 | ~2.2 |
| t-Butoxyl Radical Adduct of PBN | ~14.9 | ~1.8 |
Note: These are approximate values for PBN derivatives and may vary depending on the specific derivative and solvent conditions. Data is illustrative and based on findings for related compounds. nih.gov
Kinetic Studies of Radical Reactions and Spin Trapping Efficiency
The efficiency of a spin trap is determined by the kinetics of the spin trapping reaction. A good spin trap must react with the transient radical at a sufficiently high rate to compete with other radical decay pathways. Kinetic studies of spin trapping reactions provide crucial information on the rate constants for radical addition and the stability of the resulting spin adducts.
Competition kinetics is a common method used to determine the rate constants of spin trapping reactions. In this method, the radical of interest is generated in the presence of two competing spin traps, or a spin trap and another reactant with a known rate constant. By measuring the relative concentrations of the resulting products, the unknown rate constant can be determined. acs.org
Advanced Analytical Methodologies and Applications of N Tert Butyl α 2 Sulfophenyl Nitrone Sodium Salt
Development of Analytical Protocols for Free Radical Detection and Quantification
The primary analytical application of 2-SPBN sodium salt is in the detection and quantification of short-lived free radicals. chemimpex.com This is achieved through a technique known as spin trapping, which is most commonly coupled with Electron Paramagnetic Resonance (EPR), also called Electron Spin Resonance (ESR), spectroscopy. labnovo.comlibretexts.org
The fundamental principle of spin trapping involves the reaction of a transient, highly reactive free radical with the nitrone function of the 2-SPBN molecule. nih.gov This reaction forms a much more stable and persistent nitroxide radical adduct. nih.gov The increased stability of this adduct allows its concentration to build up to levels detectable by EPR spectroscopy, which has a typical detection limit in the nanomolar range. nih.govresearchgate.net EPR spectroscopy is the only method that directly detects unpaired electrons, making it indispensable for studying radical species. bruker.com An EPR spectrum provides information on the identity and concentration of the detected paramagnetic species. bruker.com The interaction between the unpaired electron and neighboring nuclei with a magnetic moment results in hyperfine splitting, which appears as multiple lines in the spectrum and can help identify the trapped radical. libretexts.orgutexas.edu
The development of analytical protocols using 2-SPBN leverages its high water solubility for applications in aqueous and biological environments. chemimpex.comchemimpex.com A key aspect of these protocols is the validation of the method's sensitivity and limits of detection. For instance, in one study, 2-SPBN was used as a water-soluble spin trap to establish a limit of detection of 100 nM for 4-hydroxy-TEMPO standards using EPR spectroscopy. researchgate.net This demonstrates the quantitative capability of protocols developed with 2-SPBN.
The steps for developing a typical analytical protocol for radical detection using 2-SPBN and EPR are as follows:
Sample Preparation : The sample, which is suspected of generating free radicals, is mixed with a solution of 2-SPBN in an appropriate buffer.
Spin Trapping Reaction : The mixture is incubated under conditions that promote the generation of the target radical species. The radicals, if present, react with 2-SPBN to form stable spin adducts.
EPR Measurement : The sample is transferred to a capillary tube and placed within the cavity of an EPR spectrometer. The instrument measures the absorption of microwave radiation by the unpaired electrons of the spin adduct in the presence of a strong magnetic field. libretexts.org
Data Analysis : The resulting EPR spectrum is analyzed. The spectral parameters, such as the g-value and hyperfine coupling constants, help to identify the structure of the trapped radical, while the signal intensity is used for quantification. bruker.comutexas.edu
Methodological Advancements in Biochemical and Chemical Radical Sensing Systems
Advancements in radical sensing have broadened the application of spin traps like 2-SPBN beyond simple detection. These advancements include enhancing selectivity in complex biological systems and combining spin trapping with other analytical techniques for improved sensitivity and characterization.
In biochemical systems, the choice of spin trap is critical. The hydrophilicity of 2-SPBN makes it an ideal candidate for studying aqueous-phase radicals, but this same property can limit its effectiveness in lipophilic environments. acs.org For example, a study investigating the mechanism of RPE65 isomerohydrolase found that hydrophilic spin traps, including 2-SPBN, did not inhibit the enzyme's activity in a cell-based assay, suggesting that the spin trap's hydrophobicity was a key factor for accessing the enzyme's active site within the cell membrane. acs.org This highlights a methodological advancement: the strategic selection of spin traps based on the physicochemical properties of the biological compartment being studied.
A significant methodological advancement is the coupling of spin trapping with techniques other than EPR, such as liquid chromatography-mass spectrometry (LC-MS). One study demonstrated the successful use of high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) to detect spin trap adducts of another nitrone, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov This approach offers very high sensitivity, with detection limits in the picomole range, and provides specific structural information about the adducts. nih.gov Such hyphenated techniques could be applied with 2-SPBN to create powerful protocols for identifying and quantifying radical-derived products in complex biological matrices like DNA and RNA. nih.gov
Furthermore, spin trapping is increasingly used to validate other analytical methods for assessing oxidative stress. For example, spin trapping with DMPO and EPR has been used to confirm the specific generation of hydroxyl radicals in a novel fluorometric assay designed to measure hydroxyl radical scavenging capacity (HOSC). researchgate.net This application shows how spin traps serve as a crucial control to ensure that an analytical method is truly measuring the intended radical species.
The utility of 2-SPBN is also evident in its application in various sensing systems, from environmental to biomedical research. chemimpex.comchemimpex.com For instance, its ability to trap radicals makes it a valuable tool in studies investigating oxidative damage, a process implicated in numerous disease states. chemimpex.comresearchgate.net
| Application Area | Methodology | Key Finding | Reference |
|---|---|---|---|
| Quantitative Radical Detection | EPR Spectroscopy with 2-SPBN-Na | Established a limit of detection of 100 nM with 4-hydroxy-TEMPO standards in an aqueous system. | researchgate.net |
| Biochemical Mechanism Studies | Cell-based RPE65 isomerohydrolase activity assay with various spin traps | Hydrophilic spin traps like 2-SPBN were ineffective, indicating hydrophobicity is key for accessing certain cellular compartments. | acs.org |
| Nucleic Acid Damage | HPLC/ESI-MS/MS with DMPO spin trap | Demonstrated highly sensitive detection (picomole level) of radical adducts from nucleosides, applicable to DNA and RNA studies. | nih.gov |
| Assay Validation | EPR with DMPO spin trap | Confirmed the generation of pure hydroxyl radicals in a Fenton-like reaction for a new HOSC fluorometric assay. | researchgate.net |
| Neuroprotection Studies | In vivo models of ischemia | N-tert-butyl-(2-sulfophenyl)-nitrone (S-PBN) was used as a free radical scavenger to study neuroprotective effects. | researchgate.net |
Applications of N Tert Butyl α 2 Sulfophenyl Nitrone Sodium Salt in Specialized Research Domains
Role as a Reagent in Complex Organic Synthesis
2-SPBN sodium salt serves as a key reagent in the field of organic synthesis, where its reactivity and stability are harnessed to construct complex molecular architectures. chemimpex.com
Nitrone Formation and Subsequent Transformations
The core of 2-SPBN's utility in organic synthesis lies in its nature as a nitrone. Nitrones are functional groups that can undergo a variety of chemical transformations. 2-SPBN's ability to act as a stable nitrone makes it an essential component in reactions where nitrone intermediates are required. chemimpex.com These intermediates are valuable for their ability to participate in cycloaddition reactions, particularly with alkenes, to form isoxazolidine (B1194047) rings. This type of reaction is a powerful method for creating five-membered heterocyclic rings, which are common motifs in many biologically active molecules.
Synthetic Pathways to Pharmaceuticals and Agrochemicals via Nitrone Intermediates
The nitrone intermediates formed from 2-SPBN are crucial in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.commdpi.com The isoxazolidine rings generated from nitrone cycloadditions can be further transformed into a range of functional groups, including amino alcohols, which are important structural components of many drug molecules. This synthetic versatility allows researchers to build complex molecular frameworks with a high degree of control over the stereochemistry of the final product. chemimpex.com The stability and reactivity of 2-SPBN enable the precise development of these intricate structures. chemimpex.com Many nitrogen-containing heterocyclic compounds, which can be synthesized using nitrone chemistry, possess physiological and pharmacological properties, finding use as pharmaceuticals, dyes, and agrochemicals. mdpi.com
Integration in the Development and Fabrication of Advanced Materials
N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt is also valued in the synthesis of advanced materials. chemimpex.com Its incorporation into polymer formulations can enhance their stability and performance. chemimpex.com For instance, it can be used in coatings and plastics to improve their durability. chemimpex.com The unique properties of 2-SPBN, such as its ability to act as a spin trap, can be beneficial in creating materials with specific functionalities.
Research Paradigms in Antioxidant Systems and Oxidative Stress Mitigation
A significant area of research involving 2-SPBN is in the study of antioxidant systems and the mitigation of oxidative stress. chemimpex.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. chemimpex.comscitechnol.com 2-SPBN functions as a "spin trap," a molecule that can react with and stabilize highly reactive free radicals, forming a more stable radical adduct that can be detected and quantified. chemimpex.comscbt.comcalpaclab.comscientificlabs.co.uk This makes it an indispensable tool in studies related to oxidative stress. chemimpex.com
The sulfonate group in 2-SPBN enhances its solubility in aqueous solutions, which is a significant advantage for its use in various biological assays. chemimpex.com Research has shown that 2-SPBN can be used to study the antioxidant properties of various compounds. For example, in a study using rat brain homogenates, 2-SPBN was used to assess the preventive effects of antioxidants on protein modification under oxidative stress. nih.gov The results indicated that 2-SPBN, along with other antioxidants, could reduce the loss of creatine (B1669601) kinase activity, a marker of oxidative protein damage. nih.gov
Investigative Studies in Neuroprotective Strategies and Neurodegenerative Models
The role of 2-SPBN as a spin trap and antioxidant has led to its use in research focused on neuroprotective strategies and neurodegenerative diseases. chemimpex.com Oxidative stress and the generation of free radicals are believed to play a crucial role in the pathology of neurodegenerative disorders. ebi.ac.ukup.ac.za By trapping and quantifying free radicals, 2-SPBN helps researchers understand the mechanisms of neuronal damage in these conditions. chemimpex.com
Studies have investigated the potential neuroprotective effects of compounds like 2-SPBN. chemimpex.com For instance, research on α-phenyl-N-tert-butyl nitrone (PBN), a related compound, has shown its potential as a neuroprotective agent by scavenging free radicals formed during ischemia. researchgate.net The water-soluble nature of 2-SPBN, due to its sulfonate group, makes it particularly suitable for in vivo studies and biological assays. chemimpex.com
Table of Research Findings for this compound and Related Compounds
| Research Area | Compound | Model System | Key Finding | Reference |
| Oxidative Stress | This compound | Rat brain homogenates | Showed a preventive effect against oxidative modification of creatine kinase. | nih.gov |
| Neuroprotection | α-phenyl-N-tert-butyl nitrone (PBN) | Ischemia models | Acts as a free radical scavenger with neuroprotective properties. | researchgate.net |
| Antioxidant Systems | This compound | General | Serves as a valuable tool for the detection and quantification of free radicals. | chemimpex.com |
Theoretical and Computational Chemistry Approaches for N Tert Butyl α 2 Sulfophenyl Nitrone Sodium Salt Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-SPBN. mpg.de These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. bsu.by
The electronic structure of a molecule dictates its chemical behavior. For 2-SPBN, key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals is also crucial; in the case of a nitrone spin trap, the LUMO is often localized around the C=N-O functional group, which is the reactive center for radical trapping.
Reactivity profiles can be further detailed by calculating various molecular descriptors. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 2-SPBN, the oxygen atom of the nitrone group is expected to be a nucleophilic site, while the carbon and nitrogen atoms of the same group are electrophilic centers. This information is vital for understanding how 2-SPBN interacts with different types of free radicals.
Table 1: Illustrative Electronic Properties of 2-SPBN Calculated by DFT (Hypothetical Data)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | 8.5 D | A measure of the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be obtained from quantum chemical calculations. Actual values would require specific computational studies on 2-SPBN.
Prediction of Spin Trapping Efficiency and Adduct Stability through Computational Modeling
Computational modeling is a powerful tool for predicting the efficiency of a spin trap and the stability of the resulting spin adduct. The process of spin trapping involves the addition of a transient free radical to the nitrone, forming a more persistent nitroxide radical adduct that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. etsu.edu
The thermodynamics and kinetics of this addition reaction can be modeled using computational methods. By calculating the reaction energies and activation barriers for the trapping of various radicals (e.g., hydroxyl, superoxide, carbon-centered radicals), one can predict the selectivity and rate constants of the trapping process. A lower activation barrier and a more exothermic reaction energy indicate a more efficient spin trapping process.
Once the spin adduct is formed, its stability is paramount for successful detection. Computational models can predict the stability of these adducts by calculating bond dissociation energies and analyzing their geometric and electronic structures. Furthermore, the hyperfine coupling constants (hfcs) of the spin adduct, which are key parameters measured in EPR spectroscopy, can be calculated. Theoretical prediction of hfcs can aid in the identification of the trapped radical by comparing the calculated values with experimental EPR spectra. etsu.edu For instance, the magnitude of the nitrogen and β-hydrogen hfcs can provide a fingerprint for the specific radical that was trapped.
While specific computational studies on the spin trapping efficiency of 2-SPBN are not widely published, research on other nitrones demonstrates the utility of these approaches. etsu.eduacs.org The sulfonate group in 2-SPBN is anticipated to enhance its water solubility, a property that can be advantageous for trapping radicals in biological systems. researchgate.net
Table 2: Example of Calculated Parameters for the Reaction of 2-SPBN with a Hydroxyl Radical (Hypothetical Data)
| Parameter | Value | Significance |
| Activation Energy (Ea) | 8.2 kJ/mol | The energy barrier for the spin trapping reaction; lower values indicate faster trapping. |
| Reaction Enthalpy (ΔH) | -150.5 kJ/mol | The heat released during the reaction; a large negative value indicates a thermodynamically favorable process. |
| Adduct N-hfcc (aN) | 14.2 G | The hyperfine coupling constant for the nitrogen atom in the spin adduct, used for radical identification. |
| Adduct H-hfcc (aHβ) | 3.5 G | The hyperfine coupling constant for the β-hydrogen atom in the spin adduct, also used for radical identification. |
Note: This table contains hypothetical data for illustrative purposes. Accurate values would require dedicated computational investigations.
Molecular Dynamics Simulations of Compound Interactions within Solvated Environments
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of 2-SPBN and its interactions with surrounding molecules, particularly in a solvated environment. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, changes conformation, and interacts with solvent molecules over time. nih.gov
For a charged and water-soluble molecule like 2-SPBN, understanding its behavior in an aqueous environment is crucial. researchgate.net MD simulations can reveal the structure of the hydration shell around the 2-SPBN molecule, showing how water molecules orient themselves around the sulfonate group and the polar nitrone functionality. This solvation structure can, in turn, influence the reactivity of the spin trap.
MD simulations are also invaluable for studying the initial stages of the spin trapping process. By simulating 2-SPBN and a free radical in a solvent box, one can observe the diffusion of the radical towards the trap and the pre-reaction complex formation. These simulations can provide insights into the role of the solvent in either facilitating or hindering the approach of the radical to the reactive site of the nitrone.
Furthermore, MD simulations can be used to study the conformational flexibility of the spin adduct. The stability and EPR spectral parameters of the adduct can be influenced by its conformational dynamics. By analyzing the trajectories from MD simulations, one can identify the preferred conformations of the spin adduct and how they are influenced by the solvent.
Table 3: Illustrative Output from a Molecular Dynamics Simulation of 2-SPBN in Water (Hypothetical Data)
| Parameter | Result | Interpretation |
| Radial Distribution Function (g(r)) of water around -SO₃⁻ | Peak at 3.5 Å | Indicates a well-structured hydration shell around the sulfonate group. |
| Diffusion Coefficient of 2-SPBN | 0.45 x 10⁻⁵ cm²/s | Represents the mobility of the spin trap in the aqueous solution. |
| Rotational Correlation Time | 120 ps | Describes the timescale of the rotational motion of the 2-SPBN molecule. |
| Solvent Accessible Surface Area (SASA) of Nitrone Group | 45 Ų | Quantifies the exposure of the reactive part of the molecule to the solvent and incoming radicals. |
Note: The data presented in this table is hypothetical and intended to exemplify the types of information that can be obtained from molecular dynamics simulations.
Future Research Directions and Emerging Paradigms for N Tert Butyl α 2 Sulfophenyl Nitrone Sodium Salt
Expansion of Spin Trapping Applications in Novel Radical Generating Systems
N-tert-Butyl-α-(2-sulfophenyl)nitrone sodium salt, also known as 2-SPBN sodium salt, is a water-soluble spin trap widely utilized for detecting and identifying transient free radicals. impurity.comscbt.comscbt.com Its water solubility makes it particularly useful for monitoring the aqueous phase of systems like sodium dodecyl sulfate (B86663) (SDS) micelles. impurity.comscientificlabs.co.ukchemicalbook.com Future research is poised to expand its application to more complex and novel radical generating systems.
One promising area is the investigation of radical processes in biological systems. For instance, while 2-SPBN has been used in studies of oxidative stress, its potential in more specific biological contexts, such as enzymatic reactions that generate radical intermediates, remains to be fully explored. chemimpex.com Research into its use for detecting radicals in live-cell imaging or in conjunction with advanced spectroscopic techniques could provide deeper insights into cellular signaling and pathology. A study on the fragmentation of Breslow intermediates, for example, utilized 2-SPBN as a water-soluble spin trap with electron paramagnetic resonance (EPR) to establish detection limits for radical species. researchgate.net
Furthermore, the application of 2-SPBN in studying the mechanisms of advanced oxidation processes (AOPs) presents a significant research avenue. AOPs, which involve the generation of highly reactive radicals like the hydroxyl radical (•OH), are increasingly important for water treatment and environmental remediation. mdpi.comacs.org 2-SPBN could be instrumental in elucidating the radical pathways in these systems, optimizing their efficiency, and understanding the formation of transformation products. For example, it could be used to study the generation of radicals in systems using sodium perborate (B1237305) as an oxidizing agent. mdpi.comekb.eg
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | This compound, 2-Sulfonatophenyl tert-butyl nitrone sodium salt | scbt.comchemimpex.comguidechem.com |
| CAS Number | 73475-11-3 | scbt.comchemimpex.comguidechem.com |
| Molecular Formula | C11H14NNaO4S | scbt.comchemimpex.comguidechem.com |
| Molecular Weight | 279.29 g/mol | scbt.comchemimpex.comcalpaclab.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 246 °C (decomposes) | chemicalbook.comchemimpex.comguidechem.com |
| Solubility | Water-soluble | impurity.comscbt.comscientificlabs.co.uk |
Exploration of Enhanced Reactivity and Selectivity in Organic Synthesis
Beyond its role as a spin trap, the nitrone functionality in 2-SPBN offers significant potential in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. chemimpex.com These reactions are powerful tools for constructing five-membered heterocyclic rings, which are common motifs in pharmaceuticals and biologically active compounds. Future research could focus on leveraging the unique properties of 2-SPBN to achieve enhanced reactivity and stereoselectivity in these cycloadditions.
The sulfonate group, which imparts water solubility, also introduces an electronic and steric bias that could be exploited to control the regioselectivity and stereoselectivity of cycloaddition reactions. chemimpex.com Systematic studies investigating the influence of the sulfonate moiety on the transition state geometry of these reactions are needed. This could involve computational modeling alongside experimental work to design novel synthetic routes to complex molecules.
Furthermore, the development of catalytic asymmetric versions of 1,3-dipolar cycloadditions using chiral catalysts in conjunction with 2-SPBN or its derivatives could open up new avenues for the synthesis of enantiomerically pure compounds. This would be particularly valuable in medicinal chemistry, where the stereochemistry of a molecule is often critical to its biological activity. The exploration of 2-SPBN in multicomponent reactions, where three or more reactants combine in a single step, could also lead to more efficient and atom-economical synthetic strategies.
Development of Advanced Materials with Tailored Nitrone Functionality
The incorporation of nitrone functionalities into polymers and materials is an emerging field with significant promise. chemimpex.com Nitrones can act as radical traps, thereby enhancing the stability of materials against degradation by radical processes. Future research will likely focus on the development of advanced materials where the nitrone moiety of 2-SPBN or similar structures is covalently integrated into polymer backbones or attached to material surfaces.
One area of interest is the creation of self-healing materials. The principle would involve the nitrone acting as a "sacrificial" bond that breaks upon damage, trapping the resulting radicals and preventing further degradation. Subsequent stimuli could then potentially reform the original bond, leading to a self-healing effect.
Another exciting direction is the functionalization of nanomaterials, such as carbon nanotubes or gold nanoparticles, with nitrone groups. rsc.orgresearchgate.netnih.gov This can improve their dispersibility and processability, and also introduce new functionalities. For example, nitrone-functionalized nanoparticles could be designed as highly sensitive sensors or as platforms for controlled drug delivery. Research has shown that functionalizing multi-walled carbon nanotubes with a cyclic nitrone can significantly increase their solubility. rsc.orgresearchgate.net Similarly, gold nanoparticles functionalized with a nitrone derivative have demonstrated significantly higher reaction rates for trapping hydroxyl radicals compared to traditional spin traps. nih.gov The unique properties of 2-SPBN, particularly its water solubility, could be advantageous in the aqueous-phase synthesis and application of such functionalized nanomaterials. rsc.org
Interdisciplinary Integration in Environmental and Biological Sensing Applications
The inherent properties of 2-SPBN make it a compelling candidate for the development of novel sensors for environmental and biological applications. chemimpex.com Its ability to react with specific radical species can be harnessed to create selective and sensitive detection methods.
In environmental science, there is a growing need for real-time monitoring of pollutants and their degradation products. Sensors based on 2-SPBN could be developed to detect radical intermediates formed during the breakdown of environmental contaminants, providing valuable information on the efficacy of remediation technologies. For instance, such sensors could be integrated into systems for monitoring water quality or air pollution.
In the biological realm, the development of 2-SPBN-based biosensors for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological fluids or tissues holds great promise for diagnostics and disease monitoring. acs.orgnih.gov These reactive species are implicated in a wide range of diseases, and the ability to accurately quantify them could lead to earlier diagnosis and more effective treatments. Future work could involve immobilizing 2-SPBN onto electrode surfaces or incorporating it into fluorescent probes to create electrochemical or optical biosensors. rsc.org The water-soluble nature of 2-SPBN is a distinct advantage for these applications, ensuring compatibility with biological media. impurity.comscbt.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-SPBN sodium salt, and how can researchers ensure reproducibility?
- Synthesis of this compound typically involves controlled reaction conditions (e.g., temperature, pH, and stoichiometric ratios of precursors). Detailed experimental records, including raw data and deviations, are critical for reproducibility. Researchers should adopt standardized formats for documenting synthesis steps, such as tabulating reaction parameters and purification methods (e.g., recrystallization or chromatography) . Quality control measures, such as verifying purity (>98%) via HPLC or NMR, should align with reagent-grade specifications .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Key methods include:
- Spectroscopy : NMR (for molecular structure validation) and FTIR (functional group analysis).
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Thermal Analysis : TGA/DSC to evaluate stability under temperature variations.
- Elemental Analysis : Quantify sodium content via ICP-OES or flame photometry.
Researchers must cross-validate results using multiple techniques and reference standards (e.g., USP/NF guidelines for reagent testing) .
Q. How should researchers design experiments to assess this compound’s solubility and stability in aqueous solutions?
- Use buffered solutions at physiologically relevant pH levels (e.g., 4.5–7.4) to simulate biological or environmental conditions. Measure solubility via gravimetric analysis and monitor stability using accelerated degradation studies (e.g., elevated temperature or UV exposure). Document time-dependent changes in UV-Vis absorbance or via LC-MS to identify degradation products .
Advanced Research Questions
Q. What methodological challenges arise when interpreting contradictory data on this compound’s pharmacological activity?
- Discrepancies may stem from:
- Dose-dependent effects : Non-linear responses in cellular assays.
- Matrix Interference : Interactions with biological media components (e.g., proteins or ions).
- Assay Variability : Differences in cell lines or animal models.
Q. How can researchers optimize experimental designs to evaluate this compound’s mechanism of action in complex biological systems?
- Integrate omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify molecular targets. Pair these with functional assays (e.g., CRISPR knockouts or pharmacological inhibitors) to validate pathways. Ensure rigorous controls, such as sham-treated samples and reference compounds, to isolate 2-SPBN-specific effects .
Q. What strategies mitigate sampling bias in population-level studies investigating this compound’s environmental impact?
- Use stratified random sampling to capture diverse ecological niches. Validate findings via cross-regional replication and adjust for confounding variables (e.g., pH, salinity) using multivariate regression. Leverage open-access databases (e.g., EPA’s CompTox) to compare results with existing ecotoxicological data .
Q. How should researchers address limitations in long-term stability studies of this compound under varying storage conditions?
- Conduct real-time stability trials at controlled temperatures (–20°C, 4°C, 25°C) and humidity levels. Monitor degradation via periodic LC-MS analysis and quantify kinetic parameters (e.g., activation energy using the Arrhenius equation). Publish raw stability datasets to facilitate meta-analyses and predictive modeling .
Methodological Considerations for Data Integrity
- Data Documentation : Maintain lab notebooks with timestamped entries, raw spectra/chromatograms, and metadata (e.g., instrument calibration logs) .
- Replication : Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
